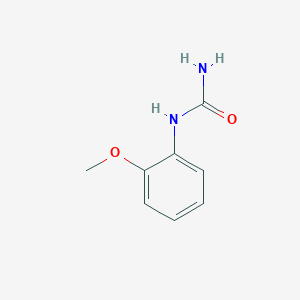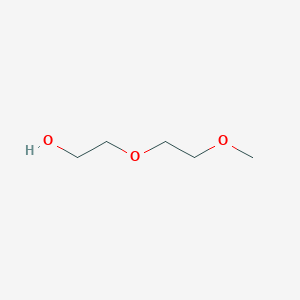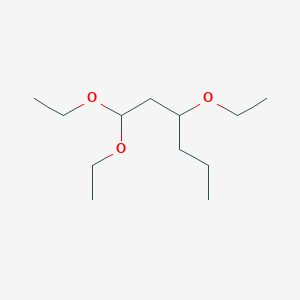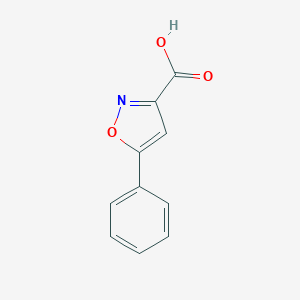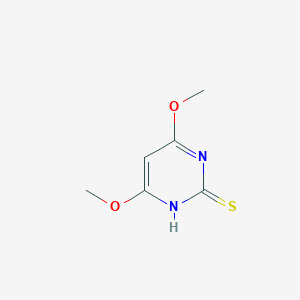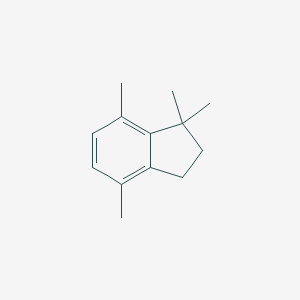
1,1,4,7-Tetramethylindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,7-Tetramethylindan is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indan family, which is a group of organic compounds that are commonly used in the synthesis of drugs and other biologically active molecules. In
Wirkmechanismus
The mechanism of action of 1,1,4,7-Tetramethylindan is not fully understood, but it is believed to involve the modulation of cellular signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory and antioxidant properties, 1,1,4,7-Tetramethylindan has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and to reduce the severity of symptoms in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1,4,7-Tetramethylindan in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, this compound is also relatively unstable and can decompose over time, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1,1,4,7-Tetramethylindan. One area of interest is the development of new synthetic methods that can be used to produce this compound more efficiently and with greater purity. Another area of interest is the exploration of its potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, research on the mechanism of action of 1,1,4,7-Tetramethylindan may provide insights into the cellular signaling pathways that are involved in inflammation and oxidative stress, which could lead to the development of new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
1,1,4,7-Tetramethylindan has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases. In materials science, 1,1,4,7-Tetramethylindan has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties.
Eigenschaften
CAS-Nummer |
1078-04-2 |
|---|---|
Produktname |
1,1,4,7-Tetramethylindan |
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
3,3,4,7-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-10(2)12-11(9)7-8-13(12,3)4/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
IFZVSOLCUIWLFW-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C=C1)C)(C)C |
Kanonische SMILES |
CC1=C2CCC(C2=C(C=C1)C)(C)C |
Andere CAS-Nummern |
1078-04-2 |
Synonyme |
1,1,4,7-Tetramethylindane |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

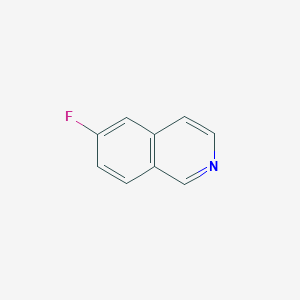
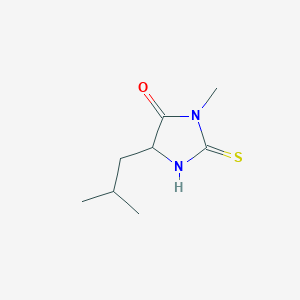
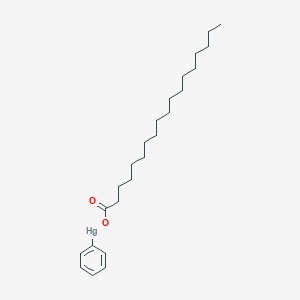
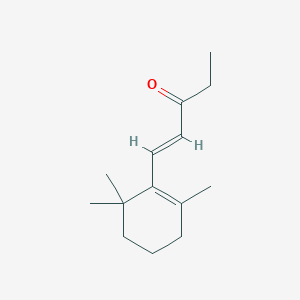
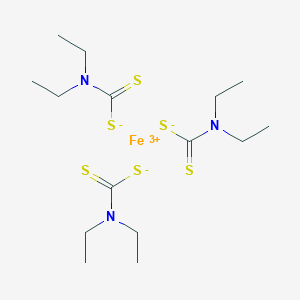
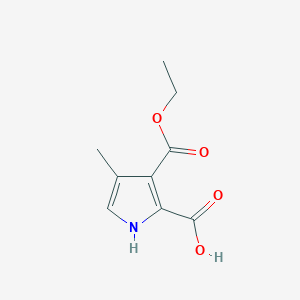
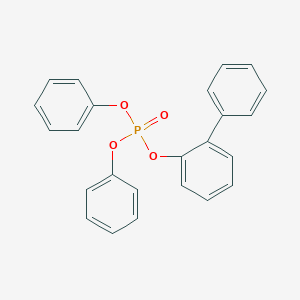
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
